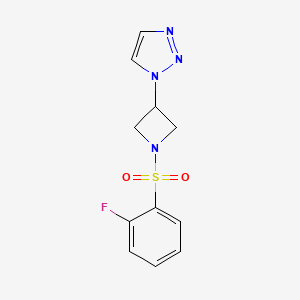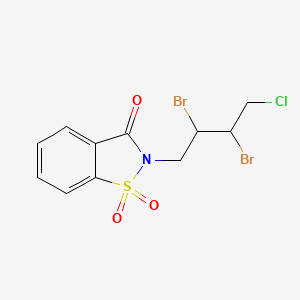![molecular formula C22H29N3O5S2 B2522501 2-(4-(N,N-dimetilsulfamoyl)benzamido)-5,5,7,7-tetrametil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo CAS No. 449782-45-0](/img/structure/B2522501.png)
2-(4-(N,N-dimetilsulfamoyl)benzamido)-5,5,7,7-tetrametil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis exhaustivo de las aplicaciones de investigación científica del compuesto "2-(4-(N,N-dimetilsulfamoyl)benzamido)-5,5,7,7-tetrametil-4,5,6,7-tetrahidrotieno[2,3-c]piridina-3-carboxilato de metilo", también conocido como "2-[4-(dimetilsulfamoyl)benzamido]-5,5,7,7-tetrametil-4H,5H,6H,7H-tieno[2,3-c]piridina-3-carboxilato de metilo". Cada aplicación se detalla en su propia sección para mayor claridad.
Aplicaciones farmacéuticas
Este compuesto ha mostrado potencial en el desarrollo de nuevos productos farmacéuticos, particularmente como un inhibidor selectivo de la COX-2. Los inhibidores de la COX-2 se utilizan para reducir la inflamación y el dolor con menos efectos secundarios gastrointestinales en comparación con los AINE tradicionales . Las características estructurales de este compuesto le permiten encajar bien en el sitio activo de la enzima COX-2, lo que lo convierte en un candidato prometedor para un mayor desarrollo de fármacos.
Investigación anticancerígena
La estructura del compuesto sugiere que podría ser eficaz para atacar células cancerosas específicas. Su capacidad para inhibir ciertas enzimas y vías implicadas en la proliferación de células cancerosas lo convierte en un candidato para terapias anticancerígenas. La investigación sobre su eficacia contra varios tipos de cáncer, incluidos el cáncer de mama y de próstata, está en curso .
Agentes antimicrobianos
Dada su estructura química única, este compuesto se está explorando por su potencial como agente antimicrobiano. Puede inhibir el crecimiento de bacterias y hongos interfiriendo con sus procesos metabólicos. Esta aplicación es particularmente importante en el desarrollo de nuevos antibióticos para combatir las cepas resistentes de bacterias .
Agentes neuroprotectores
La investigación indica que este compuesto podría tener propiedades neuroprotectoras, potencialmente útiles en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Su capacidad para cruzar la barrera hematoencefálica e interactuar con las vías neuronales lo convierte en un candidato prometedor para proteger las neuronas del daño .
Agentes antiinflamatorios
Más allá de su papel como inhibidor de la COX-2, este compuesto también puede servir como un agente antiinflamatorio general. Su capacidad para modular las vías inflamatorias puede ser beneficiosa en el tratamiento de afecciones inflamatorias crónicas como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Investigación cardiovascular
También se están estudiando los posibles efectos del compuesto en la salud cardiovascular. Puede ayudar a reducir la presión arterial y prevenir la formación de coágulos sanguíneos, lo que lo hace útil en el tratamiento de enfermedades cardiovasculares como la hipertensión y la trombosis .
Aplicaciones dermatológicas
En dermatología, este compuesto se está investigando por su potencial para tratar afecciones de la piel como la psoriasis y el eczema. Sus propiedades antiinflamatorias y antimicrobianas pueden ayudar a reducir los síntomas y mejorar la salud de la piel .
Agentes analgésicos
Finalmente, la capacidad del compuesto para aliviar el dolor lo convierte en un candidato para su uso como agente analgésico. Su eficacia en la reducción del dolor sin los efectos secundarios asociados con los opioides es un área de investigación significativa .
Estas aplicaciones resaltan la versatilidad y el potencial del this compound en varios campos de la investigación científica. Si tiene alguna pregunta específica o necesita más detalles sobre cualquiera de estas aplicaciones, ¡no dude en preguntar!
Propiedades
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-21(2)12-15-16(20(27)30-7)19(31-17(15)22(3,4)24-21)23-18(26)13-8-10-14(11-9-13)32(28,29)25(5)6/h8-11,24H,12H2,1-7H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHKIFCUCHRWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522420.png)
![1-(4-chlorophenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2522422.png)


![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)







